4-({1-[(2-Methylphenyl)methyl]piperidin-3-yl}methoxy)pyridine
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Overview
Description
4-({1-[(2-Methylphenyl)methyl]piperidin-3-yl}methoxy)pyridine is a complex organic compound that features a piperidine ring substituted with a 2-methylphenylmethyl group and a methoxypyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({1-[(2-Methylphenyl)methyl]piperidin-3-yl}methoxy)pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the 2-Methylphenylmethyl Group: This step involves the alkylation of the piperidine ring with 2-methylbenzyl chloride under basic conditions.
Attachment of the Methoxypyridine Moiety: The final step involves the nucleophilic substitution reaction where the piperidine derivative reacts with 4-chloromethoxypyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-({1-[(2-Methylphenyl)methyl]piperidin-3-yl}methoxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-({1-[(2-Methylphenyl)methyl]piperidin-3-yl}methoxy)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-({1-[(2-Methylphenyl)methyl]piperidin-3-yl}methoxy)pyridine exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-({1-[(2-Methylphenyl)methyl]piperidin-3-yl}methoxy)benzene
- 4-({1-[(2-Methylphenyl)methyl]piperidin-3-yl}methoxy)quinoline
Uniqueness
4-({1-[(2-Methylphenyl)methyl]piperidin-3-yl}methoxy)pyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[[1-[(2-methylphenyl)methyl]piperidin-3-yl]methoxy]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-16-5-2-3-7-18(16)14-21-12-4-6-17(13-21)15-22-19-8-10-20-11-9-19/h2-3,5,7-11,17H,4,6,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYMUIBHEBCHTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCCC(C2)COC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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